

Spectroscopic Profile of (2,3-Epoxypropyl)benzene: A Technical Guide

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Compound of Interest

Compound Name: (2,3-Epoxypropyl)benzene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **(2,3-Epoxypropyl)benzene** (also known as benzyl oxirane), a valuable intermediate in organic synthesis and drug development. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, tabulated format. Detailed experimental protocols for acquiring these spectra are also provided, alongside a visual workflow of the spectroscopic analysis process.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **(2,3-Epoxypropyl)benzene**.

¹H NMR Spectroscopic Data

The proton NMR spectrum of **(2,3-Epoxypropyl)benzene** exhibits characteristic signals for the aromatic, benzylic, and epoxide protons.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.35 - 7.20	m	5H	Aromatic protons (C ₆ H ₅)
3.20	m	1H	CH (oxirane ring)
2.90	dd	1H	CH ₂ (benzylic)
2.85	dd	1H	CH ₂ (oxirane ring)
2.65	dd	1H	CH ₂ (benzylic)
2.55	dd	1H	CH ₂ (oxirane ring)

Solvent: CDCl₃, Reference: TMS (0 ppm)

¹³C NMR Spectroscopic Data

The carbon-13 NMR spectrum provides insights into the carbon framework of the molecule.

Chemical Shift (δ) ppm	Assignment
137.5	C (quaternary, aromatic)
129.3	CH (aromatic)
128.6	CH (aromatic)
126.6	CH (aromatic)
52.5	CH (oxirane ring)
47.2	CH ₂ (oxirane ring)
38.8	CH ₂ (benzylic)

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

Infrared (IR) Spectroscopic Data

The IR spectrum reveals the presence of key functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3080 - 3030	Medium	Aromatic C-H stretch
2990 - 2910	Medium	Aliphatic C-H stretch
1605, 1495, 1455	Medium to Strong	Aromatic C=C skeletal vibrations
1260	Strong	C-O-C stretch (epoxide, asymmetric)
910, 840	Strong	C-O-C stretch (epoxide, symmetric)
740, 700	Strong	C-H out-of-plane bend (monosubstituted benzene)

Sample Preparation: Neat liquid film

Mass Spectrometry (MS) Data

The mass spectrum shows the molecular ion and characteristic fragmentation patterns.

m/z	Relative Intensity (%)	Assignment
134	25	[M] ⁺ (Molecular Ion)
105	20	[M - CHO] ⁺
91	100	[C ₇ H ₇] ⁺ (Tropylium ion)
78	15	[C ₆ H ₆] ⁺
77	30	[C ₆ H ₅] ⁺
65	15	[C ₅ H ₅] ⁺
51	20	[C ₄ H ₃] ⁺

Ionization Method: Electron Ionization (EI) at 70 eV

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Approximately 10-20 mg of **(2,3-Epoxypropyl)benzene** is dissolved in ~0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- The solution is transferred to a 5 mm NMR tube.

2. ^1H NMR Acquisition:

- The spectrum is recorded on a 400 MHz NMR spectrometer.
- Key acquisition parameters include a 30° pulse width, a relaxation delay of 1.0 seconds, an acquisition time of 4 seconds, and a spectral width of 16 ppm.
- A total of 16 scans are typically acquired for a good signal-to-noise ratio.

3. ^{13}C NMR Acquisition:

- The spectrum is recorded on the same 400 MHz spectrometer (operating at 100 MHz for ^{13}C).
- A proton-decoupled pulse sequence is used.
- Key acquisition parameters include a 30° pulse width, a relaxation delay of 2.0 seconds, an acquisition time of 1.5 seconds, and a spectral width of 240 ppm.
- Approximately 1024 scans are accumulated to achieve an adequate signal-to-noise ratio.

4. Data Processing:

- The raw data (Free Induction Decay - FID) is Fourier transformed.
- Phase correction and baseline correction are applied.
- For ^1H NMR, the spectrum is referenced to the TMS signal at 0.00 ppm.
- For ^{13}C NMR, the spectrum is referenced to the solvent (CDCl_3) signal at 77.16 ppm.

Infrared (IR) Spectroscopy

1. Sample Preparation:

- A drop of neat **(2,3-Epoxypropyl)benzene** is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.

2. Data Acquisition:

- The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- The data is typically collected over a range of 4000 to 400 cm^{-1} .
- A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum.
- An average of 16 or 32 scans is typically performed to improve the signal-to-noise ratio.

3. Data Processing:

- The resulting interferogram is Fourier transformed to produce the final IR spectrum of transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

1. Sample Introduction:

- The sample is introduced into the mass spectrometer via a gas chromatography (GC-MS) system for separation and purification, or by direct injection if the sample is pure.

- For GC-MS, a dilute solution of the compound in a volatile solvent like dichloromethane or ethyl acetate is injected into the GC.

2. Ionization:

- Electron Ionization (EI) is employed with a standard electron energy of 70 eV.

3. Mass Analysis:

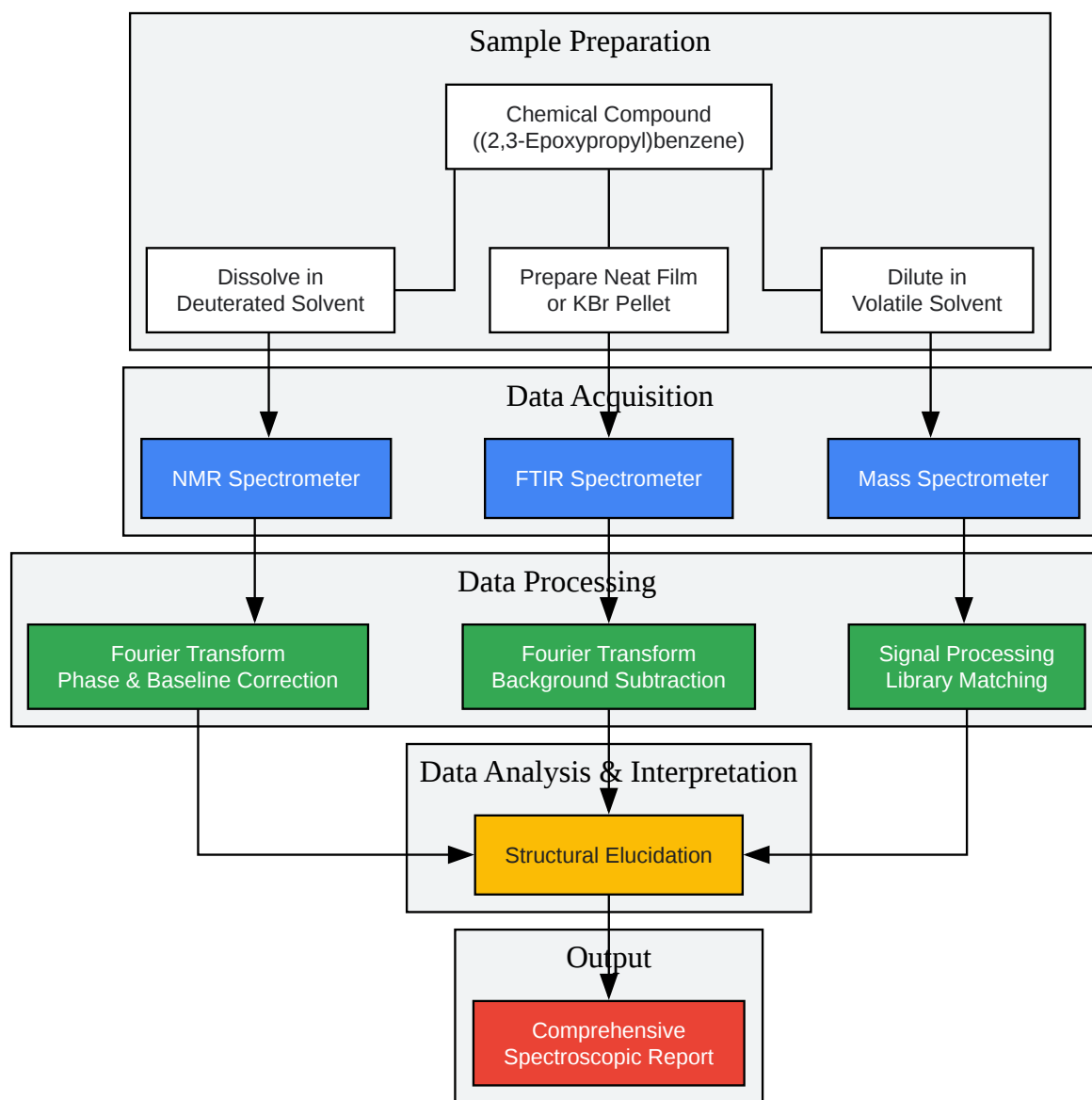
- The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) using a quadrupole mass analyzer.

4. Detection:

- An electron multiplier detector is used to detect the ions.
- The mass spectrum is generated by plotting the relative abundance of ions as a function of their m/z ratio.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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Caption: Workflow for Spectroscopic Analysis.

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